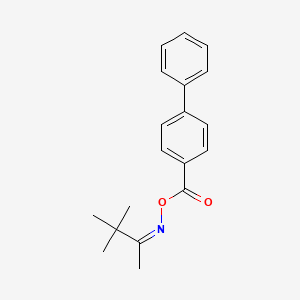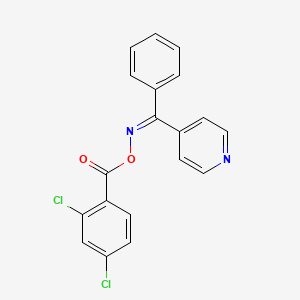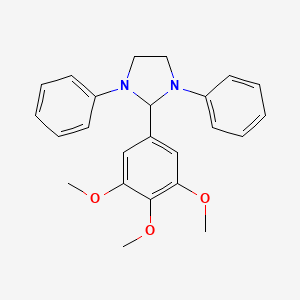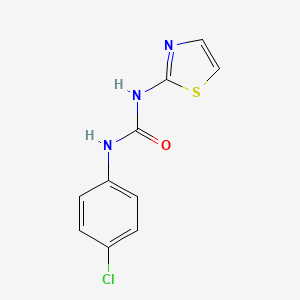![molecular formula C36H22N2 B3826755 2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B3826755.png)
2,3-bis[4-(phenylethynyl)phenyl]quinoxaline
説明
“2,3-bis[4-(phenylethynyl)phenyl]quinoxaline” is a chemical compound with the molecular formula C36H22N2 . It is a type of quinoxaline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of quinoxalines has been intensively studied in the past, especially because of the diverse biological activities ascribed to many representatives of this class of compounds . An efficient synthesis of 2-phenoxyquinoxaline derivatives has been reported, using aryne chemistry . The starting materials include quinoxalin-2(1H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .Molecular Structure Analysis
The molecular structure of “2,3-bis[4-(phenylethynyl)phenyl]quinoxaline” is characterized by its molecular formula C36H22N2 . The average mass of the molecule is 482.573 Da and the monoisotopic mass is 482.178314 Da .Chemical Reactions Analysis
Quinoxalines have been used as substrates in various reactions for developing new synthetic methodologies, preparing heterocyclic molecules, and in the total synthesis of natural products . The highly electrophilic nature of arynes, which are used in the synthesis of quinoxalines, allows them to readily participate in reactions with the reactants and give addition, insertion type products with good yields and atom economy .科学的研究の応用
Catalytic Efficiency in Suzuki–Miyaura Coupling
2,3-bis(bromomethyl)quinoxaline derivatives have been utilized in catalytic processes, particularly in Suzuki–Miyaura coupling reactions. One study showed that these derivatives, when used as ligands in palladium complexes, exhibited significant catalytic efficiency. The research highlighted the potential of these complexes in catalyzing various aryl bromides, including deactivated ones, demonstrating their versatility in organic synthesis (Saleem et al., 2013).
Electron Transport Materials for Organic Electronics
Quinoxaline-containing compounds, including derivatives of 2,3-bis[4-(phenylethynyl)phenyl]quinoxaline, have been explored for their application in organic electronics. These compounds have been found to exhibit favorable electron affinity and good thermal stability, making them suitable for use as electron transport layers in organic light-emitting diodes (OLEDs). Their application in this field shows potential for developing efficient blue phosphorescent OLEDs (Yin et al., 2016).
Photopolymerization and Photosensitization
2,3-bis[4-(phenylethynyl)phenyl]quinoxaline derivatives have been investigated for their role in photopolymerization processes. Studies indicate that these compounds can act as photosensitizers, facilitating photoinitiated cationic polymerization of heterocyclic monomers. This application is particularly relevant in the development of light-sensitive polymers and materials that can be cured or hardened using light exposure (Bulut et al., 2010).
Polymer Science and Material Engineering
In the field of polymer science, quinoxaline derivatives, including 2,3-bis[4-(phenylethynyl)phenyl]quinoxaline, have been utilized to create novel polyamides and other polymers. These materials exhibit high thermal stability and solubility in polar aprotic solvents, making them suitable for various engineering applications. The research in this area focuses on the synthesis and characterization of these polymers, exploring their potential in various industrial and technological applications (Patil et al., 2011).
Organic Electronics and Photovoltaics
Researchhas also been conducted on the application of quinoxaline-based polymers in the domain of photovoltaics and organic electronics. These polymers have been found to enhance the performance of polymer solar cells, showcasing the potential of quinoxaline derivatives in improving energy conversion efficiency. The studies focus on the synthesis of new quinoxaline-based conjugated polymers and their application in enhancing the photovoltaic performance of solar cells, underlining their relevance in renewable energy technologies (Ouyang et al., 2015).
将来の方向性
Quinoxalines have unique importance in organic synthesis and in biological activity . They are the important class of building blocks found in a variety of pharmaceuticals . Therefore, the development of new synthetic methodologies and the study of their biological activities could be potential future directions .
特性
IUPAC Name |
2,3-bis[4-(2-phenylethynyl)phenyl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22N2/c1-3-9-27(10-4-1)15-17-29-19-23-31(24-20-29)35-36(38-34-14-8-7-13-33(34)37-35)32-25-21-30(22-26-32)18-16-28-11-5-2-6-12-28/h1-14,19-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEPYENCBGYEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=C(C=C5)C#CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis[4-(phenylethynyl)phenyl]quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,4,6-tetramethyl-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B3826674.png)
![N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide](/img/structure/B3826679.png)




![N,N'-bis[(5-bromo-2-thienyl)methylene]-1,5-naphthalenediamine](/img/structure/B3826705.png)


![ethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B3826727.png)
![(2-chlorobenzylidene){4'-[(2-chlorobenzylidene)amino]-4-biphenylyl}amine](/img/structure/B3826742.png)
![2-[4-(methylthio)phenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B3826744.png)

![4-(phenyldiazenyl)-N-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]aniline](/img/structure/B3826762.png)